6-Hydroxy-4-methylpyridine-3-sulfonyl chloride
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Overview
Description
6-Hydroxy-4-methylpyridine-3-sulfonyl chloride is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of a hydroxyl group at the 6th position, a methyl group at the 4th position, and a sulfonyl chloride group at the 3rd position of the pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methylpyridine-3-sulfonyl chloride typically involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions are optimized to ensure high yields and purity of the final product. For instance, the diazo group substitution in 2,6-dichloro-4-methylpyridine-3-diazonium chloride occurs over a temperature range of 4-12°C, resulting in a high yield of the target sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar diazotation and substitution reactions. The process is scaled up to meet industrial demands, ensuring consistent quality and yield. The use of advanced reactors and optimized reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a coupling partner.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and palladium catalysts for coupling reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonic acids, and various coupled products. These products have significant applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
6-Hydroxy-4-methylpyridine-3-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-methylpyridine-3-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonic acid derivatives. These reactions often involve the formation of intermediates that further react to yield the final products.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the hydroxyl and methyl groups, making it less versatile in certain reactions.
4-Methylpyridine-3-sulfonyl chloride: Lacks the hydroxyl group, affecting its reactivity and applications.
6-Hydroxy-3-pyridinesulfonic acid: Lacks the sulfonyl chloride group, limiting its use in substitution reactions.
Uniqueness
6-Hydroxy-4-methylpyridine-3-sulfonyl chloride is unique due to the presence of both hydroxyl and sulfonyl chloride groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
4-methyl-6-oxo-1H-pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-4-2-6(9)8-3-5(4)12(7,10)11/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZXGJVKVJIBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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